Multiple studies have explored the effectiveness of strontium ranelate in reducing the risk of fractures and increasing bone mineral density in individuals with osteoporosis. One such study published in Osteoporosis International found that strontium ranelate treatment led to a decrease in the risk of vertebral fractures in postmenopausal women with osteoporosis []. Additionally, research has shown that strontium ranelate can increase bone mineral density in the spine and hip, further strengthening the bones [].
Researchers are actively investigating the mechanisms by which strontium ranelate exerts its effects on bone health. Some theories suggest that it stimulates bone formation by mimicking calcium in the bone-building process and inhibiting the activity of osteoclasts, cells responsible for bone breakdown []. Further research is needed to fully understand the specific cellular and molecular pathways involved.
While strontium ranelate has shown promise in managing osteoporosis, some studies have raised concerns about potential cardiovascular risks associated with its use. In response to these concerns, regulatory bodies in Europe have implemented stricter prescribing guidelines, limiting its use to patients with a high risk of fractures and who cannot tolerate other osteoporosis medications []. Further research is ongoing to definitively assess the safety profile of strontium ranelate.
Strontium ranelate is a chemical compound classified as a divalent strontium salt of ranelic acid, with the molecular formula and a CAS Registry Number of 135459-90-4. It appears as a yellowish-white, non-hygroscopic powder, typically crystallizing in a nonahydrate form, which can vary in water content between eight to nine water molecules per molecule of strontium ranelate. The compound is slightly soluble in purified water (approximately 3.7 mg/mL at saturation) but is practically insoluble in organic solvents like methanol .
Strontium ranelate is primarily known for its dual action on bone metabolism: it promotes bone formation while simultaneously inhibiting bone resorption. This unique mechanism makes it an effective treatment for osteoporosis, particularly in postmenopausal women .
These reactions contribute to the rebalancing of bone turnover, favoring bone formation over resorption.
Strontium ranelate has been shown to possess significant biological activity related to bone health:
The synthesis of strontium ranelate typically involves the reaction between strontium salts (such as strontium chloride or strontium carbonate) and ranelic acid. The general procedure can be summarized as follows:
Strontium ranelate is primarily used in the medical field for treating osteoporosis due to its unique ability to both stimulate bone formation and inhibit resorption. Its applications include:
Strontium ranelate exhibits several important interactions that can affect its efficacy:
Adverse interactions have also been noted with certain antibiotics that chelate strontium ions, necessitating caution during concurrent use.
Strontium ranelate's unique dual-action mechanism sets it apart from other compounds used in osteoporosis treatment. Below is a comparison with similar compounds:
Strontium ranelate's ability to both promote new bone formation and inhibit resorption distinguishes it from these other agents, making it a unique therapeutic option for managing osteoporosis .
Early bench‐scale work employed the ethyl tetraester of ranelic acid as the central precursor. Hydrolysis in an aqueous-ethanol medium followed by cation exchange with strontium chloride or strontium hydroxide afforded strontium ranelate in three steps [1] [2].
Subsequent strategies shifted upstream to the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, giving access to ranelic acid after alkylation and saponification and thereby shortening the overall sequence [3] [4]. Chinese routes using chloroacetate alkylation of the same thiophene core further reduced step count while maintaining good atom economy [5] [6].
Key kinetic and thermodynamic variables optimized in the laboratory are summarised in Table 1. The pivotal discovery was that complete ester hydrolysis proceeds at room temperature (15 – 30 °C) in water-ethanol when ammonium hydroxide is used as both base and counter-ion, eliminating high-temperature reflux and markedly suppressing by-product formation [1]. Comparative data show that conventional sodium hydroxide reflux (78 °C) introduces degradative side-products and lowers final purity [2]. Potassium hydroxide at 55 – 60 °C gives fast conversion (<2 h) but demands solvent evaporation and generates inorganic residues that complicate filtration [6].
| Entry | Precursor | Base / Cation Source | Solvent System | Temp (°C) | Reaction Time | Yield of Target Salt (%) | Final Purity (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | Ethyl tetraester | Sodium hydroxide → Strontium chloride | Ethanol–water (1:1 v/v) | 78 (reflux) | 4 h | 68 | 97.0 | Reflux generates coloured impurities [2] |
| 2 | Ethyl tetraester | Strontium hydroxide (direct) | Aqueous ethanol | 78 | 5 h | 60 | 96.5 | Low solubility of strontium hydroxide limits kinetics [2] |
| 3 | Ethyl tetraester | Ammonium hydroxide → Strontium chloride | Water–ethanol (15:1 v/v) | 15–30 | 8 h | 85 | 99.9 | Room-temperature, minimal impurities [1] |
| 4 | Methyl tetraester | Potassium hydroxide → Strontium chloride | Water, no organic solvent | 55–60 | 2 h | 82 | 99.8 | Requires vacuum drying before salification [6] |
| 5 | Thiophene methyl diester | Lithium hydroxide → Strontium chloride | Tetrahydrofuran–water | 25 | 3 h | 78 | ≥99.8 | THF safety issues on scale-up [7] |
The rate-determining step is ester hydrolysis; pseudo-first-order rate constants measured in entry 1 (k ≈ 1.4 × 10⁻² min⁻¹ at 78 °C) drop almost ten-fold at 25 °C but the cleaner profile offsets the longer reaction time [1].
Pilot-plant campaigns transitioned from batch reflux to semi-continuous precipitation of an intermediate ammonium ranelate salt. The patented room-temperature route (Figure 1) couples low-energy hydrolysis with in-situ ion exchange, delivering 70 – 85% isolated yield at ≥99.5% purity on kilogram scale [1]. Critical success factors include:
Purification hinges on selective dissolution and controlled crystallisation (Table 2). High-performance liquid chromatography is reserved for in-process control; final isolation relies on sequential filtration, aqueous washing, and vacuum drying. Because strontium ranelate crystallises as an octa- to nona-hydrate, controlled humidity (<30% RH, 25 °C) is maintained to lock water content within 8.5 – 9.5% w/w, the pharmaceutically accepted specification [1].
| Unit Operation | Purpose | Typical Conditions | Impurity Target |
|---|---|---|---|
| Liquid-liquid extraction (ethyl acetate) | Remove residual inorganic bases | pH ≤ 2 acidic wash | Na⁺ < 50 ppm, K⁺ < 50 ppm [1] |
| Ethanol re-slurry | Desolvate organics | 25 °C, 1 h | Total solvents < 0.5% |
| Vacuum tray drying | Fix hydration level | 40 °C, –90 kPa, 12 h | Loss on drying 12 – 14% |
| Final milling | Achieve PSD D90 < 200 μm | N₂ atmosphere | No size-induced phase change [8] |
Environmental assessments of recent patents reveal a downward trajectory for solvent intensity, reaction temperature, and hazardous reagents (Table 3). Eliminating tetrahydrofuran and reflux, the ammonium hydroxide process lowers the E-factor (kg waste / kg product) from ≈150 to <50 [1]. Additional research explores embedding strontium ranelate into hydroxyapatite or silica matrices via aqueous co-precipitation, thereby avoiding any organic solvents during loading [9] [10].
| Metric | Legacy Route (NaOH reflux) [2] | Ammonium Route (RT) [1] | Potassium Route (55 °C) [6] |
|---|---|---|---|
| Energy input (kWh kg⁻¹) | 48 | 12 | 25 |
| Total solvent volume (L kg⁻¹) | 120 | 35 | 60 |
| E-factor | ~150 | <50 | 80 |
| Toxic solvent use | Ethanol | Ethanol | none |
| Halide waste (kg kg⁻¹) | 4.5 | 1.2 | 1.5 |
Prospective avenues now under evaluation include mechanochemical hydrolysis to achieve near-solvent-free conditions and the adoption of bio-derived ethanol, further aligning the process with the twelve principles of green chemistry [11].
Figure 1. Industrial room-temperature ammonium intermediate route to strontium ranelate (schematic, not to scale) [1].
Irritant